molecular formula C11H13BrClNO2 B1409233 tert-Butyl (3-bromo-5-chlorophenyl)carbamate CAS No. 1187932-42-8

tert-Butyl (3-bromo-5-chlorophenyl)carbamate

Cat. No.: B1409233
CAS No.: 1187932-42-8
M. Wt: 306.58 g/mol
InChI Key: VVRHVJMRXVANCP-UHFFFAOYSA-N
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Description

tert-Butyl (3-bromo-5-chlorophenyl)carbamate: is an organic compound with the molecular formula C11H13BrClNO2 It is a derivative of carbamate, featuring a tert-butyl group attached to a carbamate moiety, which is further substituted with a 3-bromo-5-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-bromo-5-chlorophenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-5-chlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

  • Substitution reactions yield derivatives where the bromine or chlorine atoms are replaced by other functional groups.
  • Coupling reactions produce biaryl compounds or other complex structures depending on the coupling partner used.

Scientific Research Applications

Chemistry: tert-Butyl (3-bromo-5-chlorophenyl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex carbamate derivatives and heterocyclic compounds .

Biology and Medicine: While specific biological applications are not extensively documented, carbamate derivatives are generally known for their potential use as enzyme inhibitors, particularly in the inhibition of acetylcholinesterase, which is relevant in the treatment of neurological disorders.

Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals due to its reactivity and functional group compatibility.

Mechanism of Action

The mechanism of action of tert-butyl (3-bromo-5-chlorophenyl)carbamate is not explicitly detailed in the literature. as a carbamate derivative, it is likely to interact with biological targets through the formation of covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (3-bromo-5-chlorophenyl)carbamate is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique substitution pattern can lead to distinct chemical and biological properties compared to other carbamate derivatives.

Properties

IUPAC Name

tert-butyl N-(3-bromo-5-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRHVJMRXVANCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701162923
Record name Carbamic acid, N-(3-bromo-5-chlorophenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701162923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187932-42-8
Record name Carbamic acid, N-(3-bromo-5-chlorophenyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187932-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(3-bromo-5-chlorophenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701162923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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